molecular formula C23H22N2O5 B5026607 5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid

5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B5026607
M. Wt: 406.4 g/mol
InChI Key: CJMUHABNGJWYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a suitable nitrobenzoyl chloride with a cyclopentaquinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid is unique due to its specific structural features, such as the nitrobenzoyl and propyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(3-nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-2-5-20-18-9-4-8-17(18)19-13-15(23(27)28)10-11-21(19)24(20)22(26)14-6-3-7-16(12-14)25(29)30/h3-4,6-8,10-13,17-18,20H,2,5,9H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMUHABNGJWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2CC=CC2C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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